Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is a key intermediate in the synthesis of various compounds, including pharmaceuticals like Sunitinib [, , ]. It belongs to the class of pyrrole derivatives, specifically substituted with formyl and carboxylate groups. Its importance in scientific research lies in its versatility as a building block for creating diverse molecular structures with potential applications in various fields.
Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is an organic compound classified within the pyrrole family, characterized by a five-membered heterocyclic structure that contains one nitrogen atom. This compound features a formyl group at the 5-position, two methyl groups at the 2- and 4-positions, and a carboxylate ester group at the 3-position. It is primarily used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Additionally, it has been investigated for potential biological activities, such as antimicrobial and anticancer properties .
The synthesis of methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate typically involves several key steps:
The preparation may involve multi-step synthesis starting from readily available raw materials. For example, one synthetic route employs anhydrous dimethylformamide and phosphorus oxychloride under cooled conditions to facilitate the reaction without decomposition .
Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate has a molecular formula of C₉H₁₁N₁O₃ and a molecular weight of approximately 181.19 g/mol. The structure consists of:
The compound's three-dimensional conformation plays a critical role in its reactivity and interaction with biological systems .
The compound is identified by its Chemical Abstracts Service number, which is 58298-68-3. Spectroscopic methods such as nuclear magnetic resonance and mass spectrometry are commonly employed for its characterization .
Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate undergoes several types of chemical reactions:
The specific conditions for these reactions vary based on the desired product and include factors such as temperature, solvent choice, and concentration of reagents .
The mechanism of action for methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is largely dependent on its application in biological systems:
Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is typically presented as a light brown solid precipitate with a melting point ranging from approximately 70°C to 76°C depending on purity and crystallization conditions.
The compound exhibits solubility in polar solvents due to its functional groups but may have limited solubility in non-polar solvents. Its reactivity profile allows it to participate in various organic transformations that are essential for synthesizing more complex molecules .
Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate has several applications across different fields:
The synthesis of methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate relies on well-established pyrrole chemistry protocols, with the Knorr-type condensation serving as a fundamental strategy for constructing the pyrrole core. The most efficient classical approach begins with the preparation of ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate through a Vilsmeier-Haack formylation reaction. This intermediate undergoes selective hydrolysis of the ethyl ester group using alkaline conditions (typically NaOH or KOH in aqueous ethanol), yielding the corresponding carboxylic acid derivative (5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid) as a stable solid [1] [8]. Subsequent esterification with methanol under acid catalysis (commonly sulfuric acid or thionyl chloride) provides the target methyl ester in moderate to good yields (typically 50-70%) [1] [6].
Alternative classical routes involve the direct ester exchange of ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate using sodium methoxide in anhydrous methanol. While operationally simpler, this method suffers from lower yields (approximately 40-55%) due to competing decomposition of the formyl group under basic conditions and necessitates rigorous anhydrous conditions to prevent saponification side reactions [3] [6]. The crystalline nature of methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (melting point 173-174°C) facilitates purification via recrystallization from ethanol/water mixtures [5] .
Table 1: Classical Synthesis Approaches for Methyl 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
Starting Material | Key Transformation | Conditions | Yield (%) | Purity (%) |
---|---|---|---|---|
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | Hydrolysis | NaOH, EtOH/H₂O, RT, 4h | >95 (acid) | ≥98 [1] [8] |
5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | Esterification | CH₃OH, H₂SO₄, reflux, 12h | 65-70 | 95 [6] |
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | Transesterification | CH₃ONa, CH₃OH, 0°C→RT, 8h | 40-55 | 90 [3] |
Recent innovations have adapted batch processes into continuous flow systems to address scalability limitations inherent in classical approaches. A patented multi-step synthesis demonstrates the conversion of 2-tert-butyl 4-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate to methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate within an integrated flow platform [9]. This system performs sequential deprotection, formylation, and esterification in distinct reactor modules, significantly reducing total processing time from >24 hours in batch to approximately 2-3 hours. The precise temperature control (±1°C) achievable in microreactor channels minimizes thermal degradation of the formyl group, enhancing overall yield to 75-82% compared to batch methods [9].
Critical innovations include a telescoped reaction sequence where intermediates progress without isolation and a continuous extraction unit for efficient impurity removal. The system employs static mixers to ensure rapid homogenization of triethyl orthoformate with the reaction stream containing trifluoroacetic acid (TFA), enabling near-quantitative formylation within 10 minutes residence time at 40°C – a significant improvement over the 1-hour batch requirement [3] [9]. These advancements demonstrate the potential for kilogram-scale production of high-purity (>98%) material essential for pharmaceutical applications.
Table 2: Continuous Flow vs. Batch Synthesis Parameters
Parameter | Batch Process | Continuous Flow Process | Improvement Factor |
---|---|---|---|
Reaction Time (Formylation) | 60 min | 10 min | 6x [3] [9] |
Overall Yield | 50-65% | 75-82% | 1.3x [9] |
Temperature Control | ±5°C | ±1°C | 5x precision [9] |
Scalability | Limited by reactor size | Linear via numbering-up | Unlimited [9] |
Byproduct Formation | 15-20% | <5% | 3-4x reduction [9] |
Catalysis plays a pivotal role in enhancing the efficiency of both formylation and esterification steps. For the introduction of the formyl group at the pyrrole 5-position, Lewis acid catalysts such as anhydrous zinc chloride (0.5-1.0 mol%) enable Vilsmeier-Haack reactions at reduced temperatures (0-5°C), suppressing the formation of dialkoxymethyl byproducts that typically occur at higher temperatures [9]. This catalytic enhancement allows for near-quantitative conversion of ethyl 2,4-dimethylpyrrole-3-carboxylate to its 5-formyl derivative using dimethylformamide (DMF) as the formyl donor and phosphorus oxychloride (POCl₃) as the activating agent.
The esterification step benefits significantly from acid-tolerant catalysts that permit milder conditions. Heterogeneous catalysts like sulfated zirconia (2-5 wt%) enable efficient methanol esterification at 60-65°C compared to conventional homogeneous acid catalysis requiring reflux temperatures (65-70°C) [9]. This 10-15°C reduction minimizes formyl group decomposition, preserving the aldehyde functionality critical for downstream applications. Novel enzymatic approaches using immobilized lipases (e.g., Candida antarctica Lipase B) have demonstrated feasibility in non-aqueous media (tert-butanol), achieving conversion rates >85% without requiring acid-stable equipment, though reaction times remain lengthy (24-48 hours) [9].
Table 3: Catalytic Systems for Key Synthetic Steps
Reaction | Catalyst System | Temperature | Conversion (%) | Advantage |
---|---|---|---|---|
Vilsmeier Formylation | ZnCl₂ (1 mol%) | 0-5°C | 98 | Suppresses dialkoxymethyl byproducts [9] |
Esterification (Homogeneous) | H₂SO₄ (cat.) | 65-70°C | 95 | Rapid reaction (4-6h) [6] |
Esterification (Heterogeneous) | Sulfated ZrO₂ (3 wt%) | 60-65°C | 92 | Lower temperature, recyclable [9] |
Enzymatic Esterification | CALB immobilized | 45°C | 85 | No acid, mild conditions [9] |
The acid- and aldehyde-sensitive nature of methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate necessitates stringent byproduct control strategies. The predominant side reactions include aldol condensation of the formyl group (particularly under basic conditions) and ester hydrolysis during workup procedures. Implementation of low-temperature protocols (0-10°C) during the formylation and subsequent quenching steps significantly reduces aldol dimer formation, which can consume 15-20% of product in uncontrolled batch reactions [9]. Controlled addition rates of POCl₃ in Vilsmeier reactions maintain the exotherm below 30°C, preventing formyl group degradation and the formation of dark polymeric impurities that complicate purification.
Selectivity challenges arise during esterification due to competing transesterification of residual ethyl ester impurities and the acid-catalyzed degradation of the formyl group. Advanced process analytical technology (PAT) tools enable real-time monitoring of reaction streams using inline FTIR spectroscopy, allowing immediate adjustment of reagent stoichiometry to maintain optimal reaction trajectories [9]. Design of Experiments (DoE) methodologies have identified critical parameters for selectivity: maintaining methanol concentration below 20% v/v during esterification minimizes transesterification of any remaining ethyl ester, while pH control during aqueous workups (pH 5-6) prevents both acid- and base-mediated decomposition [9]. These integrated approaches reduce total impurities to <2.0% in optimized processes, meeting stringent pharmaceutical intermediate specifications without recourse to chromatographic purification.
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